molecular formula C20H16F3N3O2 B2617038 N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4-(trifluoromethoxy)benzamide CAS No. 2034343-93-4

N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4-(trifluoromethoxy)benzamide

Cat. No. B2617038
CAS RN: 2034343-93-4
M. Wt: 387.362
InChI Key: LSTNDWSJYCNXBL-UHFFFAOYSA-N
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Description

N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4-(trifluoromethoxy)benzamide, also known as PTEB, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTEB belongs to the class of benzamide derivatives and is synthesized using a simple and efficient method.

Mechanism of Action

The mechanism of action of N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4-(trifluoromethoxy)benzamide is not fully understood. However, studies have suggested that this compound exerts its anticancer and antitumor effects by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is involved in cell proliferation, survival, and metabolism. This compound has also been found to inhibit the activity of histone deacetylase (HDAC), which is involved in the regulation of gene expression. Additionally, this compound has been found to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been found to protect neurons from oxidative stress and prevent neuroinflammation. Additionally, this compound has been found to inhibit the activity of histone deacetylase (HDAC), which is involved in the regulation of gene expression. This compound has also been found to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4-(trifluoromethoxy)benzamide is that it is synthesized using a simple and efficient method. Additionally, this compound has shown potential applications in various fields of scientific research, including cancer research and neurodegenerative disease research. However, one limitation of this compound is that its mechanism of action is not fully understood. Additionally, further studies are needed to determine the optimal dosage and administration of this compound.

Future Directions

There are several future directions for research on N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4-(trifluoromethoxy)benzamide. One direction is to further investigate its potential applications in cancer research and neurodegenerative disease research. Additionally, further studies are needed to determine the optimal dosage and administration of this compound. Another direction for research is to investigate the use of this compound as a fluorescent probe for detecting metal ions. Furthermore, future research could investigate the synthesis of this compound derivatives with improved properties and potential applications.

Synthesis Methods

N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4-(trifluoromethoxy)benzamide is synthesized using a simple and efficient method that involves the reaction of 4-(trifluoromethoxy)benzoic acid with 2-(2-phenylpyrimidin-5-yl)ethylamine in the presence of a coupling reagent. The reaction is carried out in a solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4-(trifluoromethoxy)benzamide has shown potential applications in various fields of scientific research. It has been studied extensively for its anticancer and antitumor properties. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been studied for its potential application in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been found to protect neurons from oxidative stress and prevent neuroinflammation. Additionally, this compound has been studied for its potential application as a fluorescent probe for detecting metal ions.

properties

IUPAC Name

N-[2-(2-phenylpyrimidin-5-yl)ethyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O2/c21-20(22,23)28-17-8-6-16(7-9-17)19(27)24-11-10-14-12-25-18(26-13-14)15-4-2-1-3-5-15/h1-9,12-13H,10-11H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTNDWSJYCNXBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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